Mifamurtide

Pharmacokinetics Drug Delivery Macrophage Targeting

Mifamurtide (MTP-PE) is a specific NOD2 agonist, distinct from MDP which signals via both NOD2 and TLR4. Its liposomal encapsulation extends half-life to 18h and targets macrophages. Sourced as EMA-approved Mepact® for clinical use, or high-purity powder for in vitro research. Verify regulatory status for human use.

Molecular Formula C59H109N6O19P
Molecular Weight 1237.5 g/mol
Cat. No. B8069238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMifamurtide
Molecular FormulaC59H109N6O19P
Molecular Weight1237.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C59H109N6O19P/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-52(71)80-41-47(84-53(72)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)42-82-85(78,79)81-38-37-61-57(75)43(3)62-51(70)36-35-48(56(60)74)65-58(76)44(4)63-59(77)45(5)83-55(54(73)50(69)40-67)49(39-66)64-46(6)68/h39,43-45,47-50,54-55,67,69,73H,7-38,40-42H2,1-6H3,(H2,60,74)(H,61,75)(H,62,70)(H,63,77)(H,64,68)(H,65,76)(H,78,79)/t43-,44-,45+,47+,48+,49-,50+,54+,55+/m0/s1
InChIKeyZVLWUMPAHCEZAW-KRNLDFAISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mifamurtide Procurement Guide: Immunomodulator Differentiation and Clinical Selection Evidence


Mifamurtide (muramyl tripeptide phosphatidylethanolamine, MTP-PE) is a fully synthetic, lipophilic derivative of muramyl dipeptide (MDP), the smallest naturally occurring immunostimulatory component of mycobacterial cell walls [1]. Administered as a liposomal formulation designed for targeted delivery to pulmonary, hepatic, and splenic macrophages, it functions as a specific ligand for the NOD2 pattern recognition receptor, activating monocytes and macrophages to produce tumoricidal cytokines including TNF-α, IL-6, and IL-1β [2][3]. Approved by the European Medicines Agency (EMA) for the treatment of high-grade, resectable, non-metastatic osteosarcoma in children, adolescents, and young adults in combination with postoperative multi-agent chemotherapy, mifamurtide remains the only immunomodulator with regulatory approval for this orphan indication [4].

Why Mifamurtide Cannot Be Interchanged with Other MDP Derivatives or Immunomodulators


Mifamurtide is chemically distinct from its parent compound MDP and other MDP-based analogs due to the addition of a phosphatidylethanolamine moiety and a liposomal delivery system, conferring quantitative differences in pharmacokinetics, tissue targeting, and in vivo activity [1]. Free MDP exhibits a plasma half-life of less than 30 minutes with minimal tissue accumulation, whereas the liposomal encapsulation of mifamurtide extends its terminal half-life to 18 hours and enables selective concentration in the mononuclear phagocyte system [2]. Additionally, mifamurtide acts as a specific NOD2 ligand, in contrast to MDP which signals through both NOD2 and TLR4 pathways, resulting in divergent cytokine induction profiles [3]. The EMA-approved mifamurtide product (Mepact®) is manufactured under strict liposomal formulation specifications (liposome size 2.0–3.5 μm, lamellarity control) that are critical for macrophage uptake efficiency and cannot be replicated by sourcing generic MTP-PE powder for in vivo applications .

Quantitative Evidence for Mifamurtide Differentiation: Comparator-Based Selection Data


Liposomal Formulation Extends Terminal Half-Life by >30-Fold Versus Free MDP

Mifamurtide's liposomal encapsulation provides a terminal half-life of 18 hours, compared to the sub-30 minute half-life of free muramyl dipeptide (MDP), enabling sustained macrophage exposure and eliminating the need for daily administration [1]. The liposomal formulation selectively accumulates in the mononuclear phagocyte system (lung, liver, spleen), with minimal plasma retention after the initial distribution phase [2].

Pharmacokinetics Drug Delivery Macrophage Targeting

MTP-PE Demonstrates 10-Fold Higher Macrophage Activation Potency Versus Parent MDP

The addition of the phosphatidylethanolamine moiety to MDP in mifamurtide (creating MTP-PE) increases lipophilicity, resulting in a 10-fold higher potency for activating macrophage-mediated tumor cell lysis compared to the parent MDP molecule [1]. This enhanced potency is attributable to improved incorporation into the macrophage plasma membrane and prolonged retention at the effector cell surface [2].

Immunopharmacology Macrophage Activation Structure-Activity Relationship

Phase III INT-0133 Trial: Addition of Mifamurtide Reduces Mortality Risk by 29% (HR 0.71) Versus Chemotherapy Alone

In the landmark Phase III INT-0133 randomized controlled trial, addition of mifamurtide to standard postoperative multi-agent chemotherapy reduced the risk of death by 29% compared to chemotherapy alone in patients with newly diagnosed, resectable osteosarcoma, with a hazard ratio for death of 0.71 (95% CI, 0.52–0.96; p=0.03) [1]. The 6-year overall survival rate improved from 70% to 78%, representing an absolute survival benefit of 8% [2].

Osteosarcoma Adjuvant Immunotherapy Overall Survival

NOD2-Specific Activation Distinguishes Mifamurtide from TLR-Agonist Immunomodulators

Mifamurtide functions as a specific ligand for the intracellular pattern recognition receptor NOD2, in contrast to bacterial-derived MDP which activates both NOD2 and TLR4, and in contrast to synthetic TLR agonists (e.g., imiquimod/TLR7, poly I:C/TLR3) which signal through distinct pathways [1]. This receptor selectivity produces a differentiated cytokine induction profile characterized by rapid, transient elevation of TNF-α and IL-6 with peak concentrations at 2 and 4 hours post-infusion, respectively, returning to baseline by 8 hours [2].

Pattern Recognition Receptor NOD2 Signaling Cytokine Profiling

Low Inter-Patient Pharmacokinetic Variability (<30% CV) Enables Consistent BSA-Based Dosing

Mifamurtide exhibits low inter-subject pharmacokinetic variability, with a coefficient of variation (CV) of less than 30% in systemic exposure (AUC) following intravenous administration in healthy adults [1]. Additionally, clearance normalized to body surface area (BSA) and half-life show no apparent relationship with patient age across the pediatric to young adult range (2–30 years), supporting the consistent use of the 2 mg/m² BSA-based dosing regimen across the entire approved population [2].

Pharmacokinetics Therapeutic Drug Monitoring Dosing Consistency

Prospective Single-Center Study Shows 5-Fold Reduction in Progression Risk (HR 0.21) Versus Historical Chemotherapy-Only Control

In a prospective single-institution observational study comparing 23 patients receiving mifamurtide plus conventional chemotherapy to 26 historical controls receiving chemotherapy alone, the addition of mifamurtide was associated with a 5-fold reduction in the risk of disease progression (HR 0.21, p=0.136) and statistically significantly better progression-free survival by Landmark analysis (p=0.044) [1]. The 3- and 5-year event-free survival rates were both 87.4% (95% CI, 72.4–100%) in the mifamurtide-treated cohort [2].

Progression-Free Survival Observational Study Real-World Evidence

Evidence-Based Application Scenarios for Mifamurtide Procurement and Research Use


Adjuvant Immunotherapy for High-Grade Non-Metastatic Osteosarcoma in Patients Aged ≤30 Years

Based on the Phase III INT-0133 trial data showing an absolute 8% improvement in 6-year overall survival (70% to 78%) and a 29% reduction in mortality risk (HR 0.71, 95% CI 0.52–0.96, p=0.03) [1], mifamurtide is indicated for use in combination with postoperative multi-agent chemotherapy following macroscopically complete surgical resection. Procurement for this application requires the EMA-approved liposomal formulation Mepact®, administered at 2 mg/m² twice weekly for 12 weeks followed by once weekly for an additional 24 weeks. Generic MTP-PE powder sourced for research reconstitution cannot replicate the defined liposome size distribution (2.0–3.5 μm) and lamellarity essential for macrophage targeting .

NOD2 Pathway Activation Research in Monocyte/Macrophage Biology and Metabolic Disease Models

Mifamurtide's specific NOD2 agonism, distinguished from MDP's dual NOD2/TLR4 activity [1], makes it a valuable tool compound for investigating NOD2-restricted signaling pathways in innate immunity research. In metabolic disease models, mifamurtide has demonstrated insulin-sensitizing effects in obese mice without altering microbiome composition . For in vitro applications, researchers may use MTP-PE powder (≥98% purity) at concentrations of 5 nM to 100 μM, with the understanding that liposomal formulation is not required for cell culture studies. For in vivo rodent studies, liposomal encapsulation is recommended to achieve the extended half-life (18 hours) and tissue distribution profile that distinguishes mifamurtide from free MDP [2].

Investigational Use in Metastatic and Recurrent Osteosarcoma (Off-Label Clinical Research)

While mifamurtide is approved only for non-metastatic disease, the Phase II MEMOS study is evaluating its use in advanced osteosarcoma, with pharmacokinetic data showing consistent clearance and half-life across age groups (2–30 years) regardless of disease stage [1]. In a patient access study of high-risk, recurrent, and metastatic osteosarcoma, mifamurtide demonstrated a manageable safety profile with no dose-limiting toxicities and PK/PD parameters consistent with those in the adjuvant setting . Procurement for clinical research in this indication requires the approved medicinal product and appropriate institutional review board and regulatory approvals, as mifamurtide is not licensed for advanced disease.

Comparative Immunopharmacology Studies Evaluating NOD2 Agonists Versus TLR Agonists

Mifamurtide's rapid and self-limited cytokine response profile—with TNF-α peaking at 2 hours, IL-6 at 4 hours, and both returning to baseline by 8 hours post-infusion [1]—contrasts with the sustained cytokine elevations (>12 hours) typically observed with TLR4 agonists such as LPS. This differentiated pharmacodynamic signature makes mifamurtide a suitable comparator compound for studies investigating the relationship between cytokine kinetics and tolerability of immunostimulatory agents. The low inter-subject PK variability (<30% CV in AUC) further enhances its utility as a reference NOD2 agonist in controlled comparative pharmacology experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mifamurtide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.